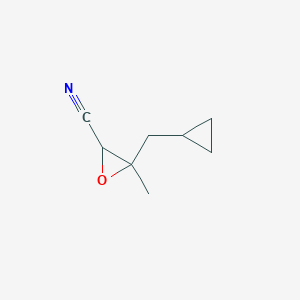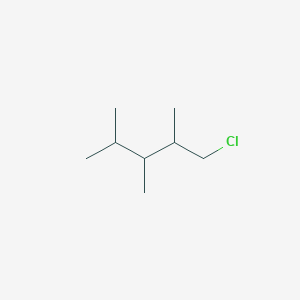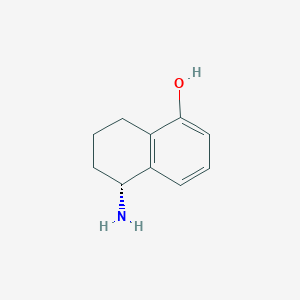
(5R)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol is an organic compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of an amino group at the 5th position and a hydroxyl group at the 1st position on the tetrahydronaphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol typically involves the reduction of naphthalene derivatives followed by functional group modifications. One common synthetic route includes:
Reduction of Naphthalene: Naphthalene is first reduced to 5,6,7,8-tetrahydronaphthalene using hydrogenation in the presence of a catalyst such as palladium on carbon.
Amination: The resulting tetrahydronaphthalene is then subjected to amination reactions to introduce the amino group at the 5th position. This can be achieved using reagents like ammonia or amines under suitable conditions.
Hydroxylation: Finally, the hydroxyl group is introduced at the 1st position through hydroxylation reactions using oxidizing agents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation systems, and automated purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5R)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with halogens, alkyl groups, or other functional groups using reagents like halogenating agents or alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium dichromate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., chlorine, bromine), alkyl halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkylated derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
(5R)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5R)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of specific enzymes, thereby modulating metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5S)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol: The enantiomer of (5R)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol with similar chemical properties but different biological activity.
5-amino-1-naphthol: Lacks the tetrahydro structure, resulting in different reactivity and applications.
5,6,7,8-tetrahydronaphthalen-1-ol:
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups
Propriétés
Numéro CAS |
1228559-62-3 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
(5R)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H13NO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h2-3,6,9,12H,1,4-5,11H2/t9-/m1/s1 |
Clé InChI |
JGBIMURCUPHILK-SECBINFHSA-N |
SMILES isomérique |
C1C[C@H](C2=C(C1)C(=CC=C2)O)N |
SMILES canonique |
C1CC(C2=C(C1)C(=CC=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


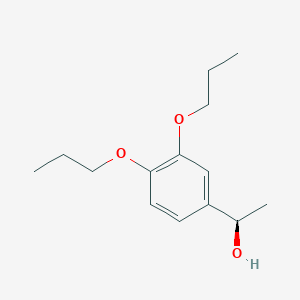
![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B13168566.png)
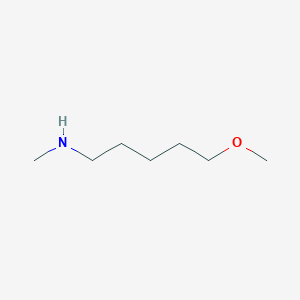
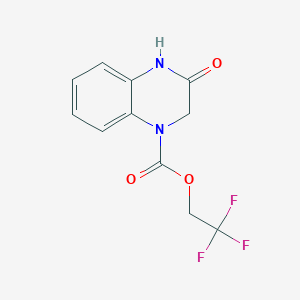
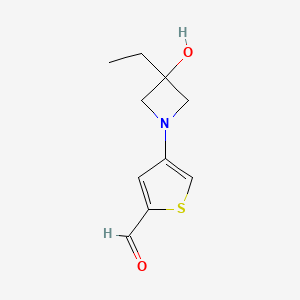
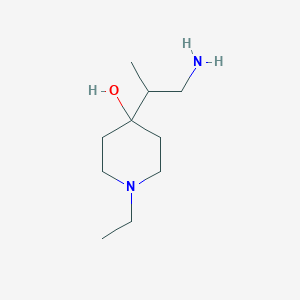

![6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13168592.png)
